molecular formula C11H24O3Si B056954 3-(tert-Butyldimethylsiloxy)butyric acid methyl ester CAS No. 116414-91-6

3-(tert-Butyldimethylsiloxy)butyric acid methyl ester

Cat. No.: B056954
CAS No.: 116414-91-6
M. Wt: 232.39 g/mol
InChI Key: YMQKYTUCHSHLJI-UHFFFAOYSA-N
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Description

Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate is an organic compound with the molecular formula C11H24O3Si. It is a silyl ether derivative of butanoic acid and is commonly used in organic synthesis as a protecting group for hydroxyl functionalities. The compound is known for its stability and resistance to hydrolysis, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate typically involves the reaction of methyl 3-hydroxybutanoate with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by distillation or recrystallization .

Industrial Production Methods

While specific industrial production methods for Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective functionalization of other parts of the molecule. The silyl group can be removed under mild conditions using reagents like TBAF, revealing the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[tert-butyl(dimethyl)silyl]oxy}-2-butynoate
  • Methyl (3R)-3-{(benzyloxy)methoxy}-4-{[tert-butyl(dimethyl)silyl]oxy}butanoate
  • Diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}propylphosphonate

Uniqueness

Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate is unique due to its specific structure, which provides a balance of stability and reactivity. The tert-butyl(dimethyl)silyl group offers robust protection for hydroxyl groups, making it suitable for use in complex synthetic pathways where selective protection and deprotection are crucial.

Properties

CAS No.

116414-91-6

Molecular Formula

C11H24O3Si

Molecular Weight

232.39 g/mol

IUPAC Name

methyl 3-[tert-butyl(dimethyl)silyl]oxybutanoate

InChI

InChI=1S/C11H24O3Si/c1-9(8-10(12)13-5)14-15(6,7)11(2,3)4/h9H,8H2,1-7H3

InChI Key

YMQKYTUCHSHLJI-UHFFFAOYSA-N

SMILES

CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C

Synonyms

3-(tert-Butyldimethylsiloxy)butyric acid methyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.91 Grams (50 mmol) of methyl 3-hydroxybutyrate and 3.74 g (55 mmol) of imidazole were dissolved in 20 ml of DMF and thereto 8.29 g (55 mmol) of t-butyldimethylsilylchloride was added in several portions. After stirring the mixture at room temperature for 30 minutes, ice water was added and extraction with diethyl ether was conducted three times. The extract was washed with a saturated solution of NaCl, dried with anhydrous magnesium sulfate and concentrated under reduced pressure. The concentrate was distilled (62° to 68° C./5 mmHg) to give 10.51 g of methyl (-)-3-t-butyldimethylsilyloxybutyrate (yield: 91%).
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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